苹果酸

概述

描述

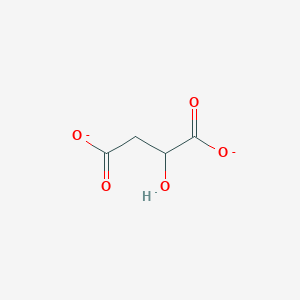

Malate is the ionized form (an ester or a salt) of malic acid . Malic acid is a dicarboxylic acid produced by a living organism, with a chemical formula: C4H6O5 . It was first described in 1785 by Sheele who was able to isolate it from unripe apples . The name malic is derived from the Latin malum, meaning apple .

Synthesis Analysis

Malate synthesis involves enzymatic transformation of fumarate to L-malate . In the reductive tricarboxylic acid (rTCA) pathway, pyruvate is carboxylated to oxaloacetate (OAA) by pyruvate carboxylase (PYC) and OAA is reduced to L-malate by malate dehydrogenase (MDH), resulting in a maximum theoretical yield of 2 mol malate/mol glucose .

Molecular Structure Analysis

The molecular structure of malate is C4H4O5 . Detailed structural analysis of malate and its transporters has been conducted in various studies .

Chemical Reactions Analysis

In the Krebs cycle, malate is produced during the hydration of the C-C double bond of fumarate with H2O . The malate produced then acts as the substrate that reacts with NAD+ to produce oxaloacetate, NADH, and a hydrogen anion through the enzyme, malate dehydrogenase .

Physical And Chemical Properties Analysis

The physical and chemical properties of malate can vary depending on the specific form of malate. For example, Sodium hydrogen DL-malate has been studied for its properties .

科学研究应用

苹果酸柠檬酸钙的临床应用和特性:Balakrishnan 等人 (2021) 的研究探讨了苹果酸柠檬酸钙的临床应用,特别是它在牙齿护理、免疫学、骨关节炎的关节治疗以及肾脏结石问题的肾脏病学中的作用 (Balakrishnan et al., 2021).

响应苹果酸的生物传感器开发:Zhang 等人 (2021) 详细介绍了在解淀粉芽孢杆菌中设计一种生物传感器以检测苹果酸(三羧酸 (TCA) 循环中的关键中间体),在医学和食品中具有应用 (Zhang et al., 2021).

在植物营养中的作用:Schulze 等人 (2002) 讨论了苹果酸在植物代谢中的核心作用,特别是在矿物质营养、固氮、磷获取和铝耐受性方面 (Schulze et al., 2002).

CAM 植物中的苹果酸转运和液泡离子通道:Cheffings 等人 (1997) 研究了苹果酸在 CAM 植物的碳代谢和离子稳态中的作用,强调了其在光合碳同化和液泡电荷平衡中的重要性 (Cheffings et al., 1997).

对混合瘤胃微生物发酵的影响:Martin 和 Streeter (1995) 研究了苹果酸对体外发酵的影响,揭示了其对微生物代谢和发酵结果的影响 (Martin & Streeter, 1995).

植物中的液泡苹果酸载体:Emmerlich 等人 (2003) 鉴定并表征了植物中的液泡苹果酸转运蛋白,强调了其在植物代谢和稳态中的作用 (Emmerlich et al., 2003).

保卫细胞中的苹果酸敏感阴离子通道:Hedrich 等人 (1994) 探讨了苹果酸如何影响植物中的保卫细胞功能,特别是其在响应环境 CO2 浓度中的作用 (Hedrich et al., 1994).

L-苹果酸的生物技术生产:Ding 和 Ye (2023) 综述了通过生物技术增强 L-苹果酸合成的策略,重点介绍了代谢工程和合成生物学工具的使用 (Ding & Ye, 2023).

用于苹果酸生产的代谢工程:Li 等人 (2018) 专注于代谢工程大肠杆菌从木糖中生产苹果酸,这是从生物质可持续生产化学品的关键步骤 (Li et al., 2018).

苹果酸在植物稳态中的作用:Finkemeier 和 Sweetlove (2009) 总结了苹果酸在植物中心代谢、保卫细胞功能和根系分泌中的作用的最新发现 (Finkemeier & Sweetlove, 2009).

安全和危害

未来方向

Biological routes have been regarded as very promising approaches as cost-effective ways to L-malate production from low-priced raw materials . In the future, novel biological approaches using industrially relevant strains and renewable raw materials can overcome the technical challenges involved in cost-efficient L-malate production .

属性

IUPAC Name |

2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEPYKJPYRNKOW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O5-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00933521 | |

| Record name | 2-Hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Malate | |

CAS RN |

149-61-1 | |

| Record name | DL-Malate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, hydroxy-, ion(2)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

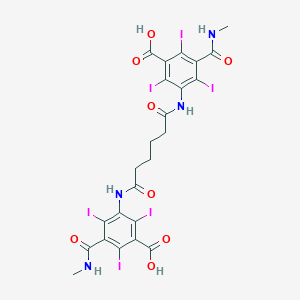

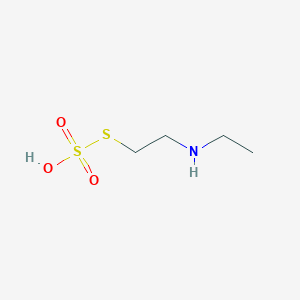

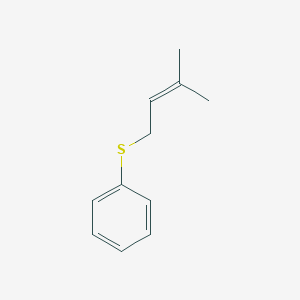

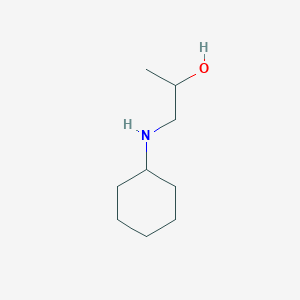

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Oxaspiro[2.5]octane](/img/structure/B86694.png)

![Spiro[3.3]heptane](/img/structure/B86710.png)